Isorutarin

Beschreibung

Leptophylloside has been reported in Ruta graveolens and Ruta corsica with data available.

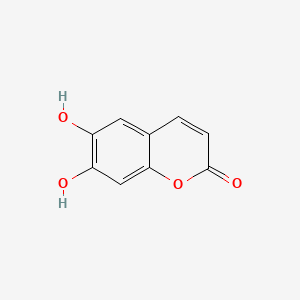

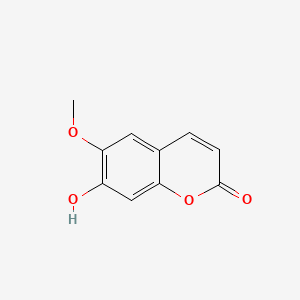

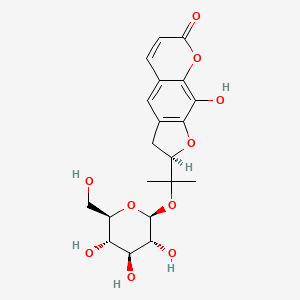

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53846-51-8 |

|---|---|

Molekularformel |

C20H24O10 |

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

(2R)-9-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-15(25)14(24)13(23)10(7-21)27-19)11-6-9-5-8-3-4-12(22)29-17(8)16(26)18(9)28-11/h3-5,10-11,13-15,19,21,23-26H,6-7H2,1-2H3/t10-,11-,13-,14+,15-,19+/m1/s1 |

InChI-Schlüssel |

QZUDEXAHKXCIDG-NUUDRHLNSA-N |

Isomerische SMILES |

CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O |

Aussehen |

Solid powder |

melting_point |

275-276°C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Leptophylloside; Isorutarin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isorutarin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorutarin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and biological significance of this compound and its related compounds. Quantitative data on the presence of this compound precursors and related flavonoids in various plant species are presented, alongside detailed experimental protocols for their extraction and analysis. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores the key signaling pathways through which its biological effects are mediated, offering valuable insights for future research and drug development endeavors.

Natural Sources and Distribution of this compound and Related Flavonoids

This compound (Luteolin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in a variety of plant species. Its distribution, however, is not as extensively documented as some other common flavonoids. The primary plant families known to contain this compound and its aglycone, luteolin (B72000), include the Apiaceae and Asteraceae families.

Key Plant Sources:

-

Apium graveolens (Celery): Celery, particularly its seeds, is a significant source of various luteolin glycosides, which are structural isomers and close relatives of this compound. While specific quantitative data for this compound is limited, celery seeds are rich in other luteolin glycosides like luteolin-7-O-apiosylglucoside and luteolin-7-O-malonyl-glucoside.

Quantitative Data on Luteolin Glycosides in Apium graveolens (Celery) Seeds

The following table summarizes the concentration of various luteolin glycosides found in celery seeds. It is important to note that this compound is luteolin-7-O-rutinoside, and the data below pertains to other, structurally similar, luteolin glycosides. This information provides a valuable reference for the expected range of these compounds in this plant material.

| Compound Name | Plant Part | Concentration (mg/100g FW) | Analytical Method | Reference |

| Luteolin 7-O-apiosylglucoside | Seeds | 632.00 | LC-DAD-ESI/MS | [1][2][3] |

| Luteolin 7-O-malonyl-glucoside | Seeds | 92.00 | LC-DAD-ESI/MS | [4] |

| Luteolin-7-O-glucoside | Seeds | Present, not quantified | HPLC-UV | [5] |

| Luteolin-7-O-6′-malonyl glucoside | Seeds | Present, not quantified | UF-LC-MS | |

| Luteolin-7-O-apinosyl glucoside | Seeds | Present, not quantified | UF-LC-MS |

Biosynthesis of this compound

This compound, as a flavonoid glycoside, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is then further modified by glycosylation to yield this compound.

Phenylpropanoid Pathway

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA. This part of the pathway is common to the synthesis of many phenolic compounds in plants.

Flavonoid Biosynthesis Pathway

p-Coumaroyl-CoA serves as a precursor for the flavonoid skeleton. Through the action of chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), the flavanone (B1672756) naringenin (B18129) is formed. Naringenin is a key intermediate that can be hydroxylated and further modified to produce a variety of flavonoids, including luteolin, the aglycone of this compound.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a rutinose sugar moiety to the 7-hydroxyl group of luteolin. This reaction is catalyzed by specific UDP-glycosyltransferases (UGTs).

References

- 1. Detection and Quantification of Glycosylated Flavonoid Malonates in Celery, Chinese Celery, and Celery Seed by LC-DAD-ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing details for content value of Luteolin 7-O-(2-apiosyl-glucoside) in Celery seed - Phenol-Explorer [phenol-explorer.eu]

- 3. Concentration data for Luteolin 7-O-(2-apiosyl-glucoside) in Celery seed - Phenol-Explorer [phenol-explorer.eu]

- 4. Concentration data for Luteolin 7-O-malonyl-glucoside in Celery seed - Phenol-Explorer [phenol-explorer.eu]

- 5. Antioxidant Capacities and Enzymatic Inhibitory Effects of Different Solvent Fractions and Major Flavones from Celery Seeds Produced in Different Geographic Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Isorutarin

Disclaimer: This document synthesizes the currently available scientific information on Isorutarin. It is intended for researchers, scientists, and drug development professionals. Detailed experimental data on the isolated compound this compound are limited in publicly accessible literature; therefore, some sections of this guide are based on data from its natural source and closely related compounds.

Executive Summary

This compound is a furanocoumarin glucoside, a class of natural products known for their diverse biological activities. It is primarily isolated from the seeds of Apium graveolens L. (celery), a plant with a long history of use in traditional medicine.[1] While celery seed extracts have been studied for their anti-inflammatory, antioxidant, and cytotoxic properties, research focusing specifically on isolated this compound is limited.[2][3][4] This guide provides a comprehensive overview of the known chemical structure and properties of this compound, supplemented with data from its natural source and related compounds to infer its potential biological activities and mechanisms of action. This document also includes generalized experimental protocols for its extraction, isolation, and characterization, which can serve as a foundation for further research.

Chemical Structure and Identifiers

This compound is a glycosylated furanocoumarin. The core structure consists of a furan (B31954) ring fused with a coumarin, and a glucose moiety attached to the furanocoumarin backbone.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(((2R)-2-(1-hydroxy-1-methylethyl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-9-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | Inferred from structure |

| CAS Number | 53846-51-8 | [1] |

| Chemical Formula | C₂₀H₂₄O₁₀ | [1] |

| Molecular Weight | 424.40 g/mol | [1] |

| SMILES String | C[C@]1(O[C@H]2--INVALID-LINK--O2)O)O">C@@HO)C[C@H]3C4=CC(=O)C=CC4=C(O)C=C3O1 | Inferred from structure |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Solubility | Data for this compound is not available. However, furanocoumarins are generally soluble in organic solvents like methanol (B129727), ethanol, and DMSO.[5] | N/A |

Biological and Pharmacological Properties

Direct studies on the biological activities of isolated this compound are limited. However, the extracts of Apium graveolens seeds, from which this compound is derived, have demonstrated several pharmacological effects. It is plausible that this compound contributes to these activities.

Anti-inflammatory Activity of Apium graveolens Seed Extracts

Extracts from celery seeds have shown significant anti-inflammatory properties in various in vivo models.[2][6] Both aqueous and hexane (B92381) extracts of the seeds demonstrated anti-inflammatory effects, suggesting that compounds with a range of polarities contribute to this activity.[2] Given that this compound is a component of these extracts, it may play a role in the observed anti-inflammatory effects.

Cytotoxic Activity of Apium graveolens Seed Extracts

The n-hexane extract of Apium graveolens seeds has been reported to exhibit significant cytotoxic activity against Dalton's Lymphoma Ascites (DLA) cells in vitro.[3] Further fractionation of the extract led to the isolation of components that induce apoptosis and necrosis in cancer cells.[3] While the specific compounds responsible for this activity were not fully identified in the study, it is possible that furanocoumarins like this compound contribute to the overall cytotoxic profile of the seed extract.[4]

Other Potential Activities

Furanocoumarins as a class are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and mosquitocidal effects.[7][8] Therefore, it is conceivable that this compound may also exhibit these properties, though further experimental validation is required.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not explicitly described in the literature. The following sections provide generalized methodologies based on common practices for furanocoumarin glucosides.

Extraction and Isolation of Furanocoumarin Glucosides from Apium graveolens Seeds (General Protocol)

This protocol is a representative method for the extraction and isolation of furanocoumarin glucosides from plant material.

-

Grinding and Defatting: The dried seeds of Apium graveolens are finely ground. The resulting powder is then defatted by extraction with a non-polar solvent like n-hexane to remove lipids.

-

Methanol Extraction: The defatted seed powder is then extracted with methanol, often at room temperature with agitation for an extended period or under reflux.[9]

-

Solvent Partitioning: The methanol extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Furanocoumarin glucosides are typically found in the more polar fractions.

-

Column Chromatography: The polar fractions are subjected to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol or water and methanol, is used to separate the individual compounds.

-

Preparative HPLC: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Analytical Characterization

A general HPLC method for the analysis of furanocoumarins can be adapted for this compound.

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength between 250-350 nm |

| Column Temperature | 25-30 °C |

NMR spectroscopy is essential for the structural elucidation of this compound.

| Parameter | Typical Value |

| Solvent | Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Spectrometers | ¹H-NMR (e.g., 400 MHz) and ¹³C-NMR (e.g., 100 MHz) |

| Internal Standard | Tetramethylsilane (TMS) |

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, the anti-inflammatory properties of Apium graveolens extracts suggest a potential interaction with inflammatory signaling pathways. A common pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like COX-2 and iNOS. It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby reducing the production of inflammatory mediators.

Conclusion and Future Directions

This compound is a furanocoumarin glucoside found in the seeds of Apium graveolens. While its chemical structure is known, there is a significant lack of data regarding its specific physicochemical properties, biological activities, and mechanism of action. The known anti-inflammatory and cytotoxic effects of celery seed extracts suggest that this compound may be a contributing bioactive component.

Future research should focus on:

-

Isolation and Purification: Developing a robust and scalable method for the isolation of high-purity this compound.

-

Physicochemical Characterization: Determining key physicochemical parameters such as solubility, melting point, and pKa.

-

Biological Screening: Evaluating the anti-inflammatory, cytotoxic, antioxidant, and antimicrobial activities of the pure compound.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Such studies are crucial to unlock the full therapeutic potential of this compound and to validate its role in the traditional medicinal uses of Apium graveolens.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer and Apoptosis Induction Properties of Apium Graveolens Seeds | Texila Journal [texilajournal.com]

- 4. Cytotoxic, antioxidant, and antimicrobial activities of Celery (Apium graveolens L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]

- 9. researchgate.net [researchgate.net]

Isorutarin's Mechanism of Action in Biological Systems: A Technical Guide

A Note on Isorutarin: Scientific literature extensively details the mechanisms of action for the flavonoids isorhamnetin (B1672294) and isoorientin (B1672268). However, information regarding "this compound" is sparse, suggesting it may be a less studied compound or a misnomer for a related molecule. This guide will focus on the well-documented biological activities of isorhamnetin and isoorientin as potent anti-inflammatory and antioxidant agents, providing a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. We will proceed under the assumption that the user's interest in "this compound" aligns with the activities of these closely related and similarly named compounds.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects

Isorhamnetin and isoorientin exert their therapeutic potential primarily through two interconnected mechanisms: the suppression of inflammatory pathways and the enhancement of endogenous antioxidant defense systems.

Anti-inflammatory Activity:

Both flavonoids have been shown to inhibit key inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response. By inhibiting the activation of NF-κB, isorhamnetin and isoorientin effectively reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] This leads to a dampened inflammatory cascade.

Furthermore, they exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4][5] Isoorientin, in particular, has been identified as a selective inhibitor of COX-2.

Antioxidant Activity:

Isorhamnetin and isoorientin combat oxidative stress through a dual approach. They can directly scavenge free radicals, and more importantly, they can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][6][7] By bolstering these endogenous antioxidant defenses, these flavonoids protect cells from oxidative damage.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data demonstrating the efficacy of isorhamnetin and isoorientin in various in vitro and in vivo models.

Table 1: Inhibitory Concentrations (IC50) of Isorhamnetin and Isoorientin

| Compound | Target | Assay System | IC50 Value | Reference |

| Isoorientin | COX-2 | In vitro enzyme assay | 39 µM | [8] |

| Isoorientin | Glycogen Synthase Kinase 3β (GSK3β) | In vitro kinase assay | 185 ± 25 µM | [9] |

| Isorhamnetin | HMG-CoA Reductase | In vitro enzyme assay | Mixture with derivatives showed IC50 of 20.3 µg/mL | [10] |

Table 2: In Vivo Anti-inflammatory Effects

| Compound | Model | Dosing | Effect | Reference |

| Isoorientin | Carrageenan-induced paw edema (mice) | 10 and 20 mg/kg (i.p.) | Significant reduction in paw thickness | [11] |

| Isorhamnetin | Carrageenan-induced paw edema (rats) | Not specified | Decreased number of COX-2 positive cells | [4][5] |

Table 3: Modulation of Pro-inflammatory Cytokines by Isorhamnetin

| Cell Line | Stimulus | Isorhamnetin Concentration | Effect on TNF-α | Effect on IL-6 | Reference |

| BV2 microglia | LPS (100 ng/mL) | 10, 20, 40 µM | Concentration-dependent decrease | Concentration-dependent decrease | [3] |

| BEAS-2B | TNF-α | 20, 40 µM | - | Significant decrease | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by isorhamnetin and isoorientin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and antioxidant activities of isorhamnetin and isoorientin.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.[12]

-

Animals: Male Wistar rats or BALB/c mice.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume or thickness is measured using a plethysmometer or digital calipers.

-

The test compound (isoorientin or isorhamnetin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

A defined volume of the DPPH solution is added to the test compound solutions in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm using a microplate reader.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Western Blot Analysis for NF-κB and MAPK Phosphorylation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status, indicating the activation or inhibition of signaling pathways.[13][14]

-

Cell Culture and Treatment:

-

Cells (e.g., RAW 264.7 macrophages) are cultured to 70-80% confluency.

-

Cells are pre-treated with various concentrations of isorhamnetin or isoorientin for a specified time (e.g., 1 hour).

-

The cells are then stimulated with an inflammatory agent (e.g., LPS) for a defined period.

-

-

Protein Extraction and Quantification:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, total p38 MAPK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive method for quantifying the concentration of cytokines in cell culture supernatants or biological fluids.

-

Sample Collection: Cell culture supernatants are collected after treatment with the test compound and/or inflammatory stimulus.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., TNF-α or IL-6).

-

The plate is blocked to prevent non-specific binding.

-

Standards of known cytokine concentrations and the collected samples are added to the wells and incubated.

-

After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, which is converted by HRP to produce a colored product.

-

-

Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and bioactivity screening of flavonoids like isorhamnetin and isoorientin from a natural source.

Conclusion

While direct evidence for the mechanism of action of "this compound" is limited, the extensive research on the closely related flavonoids, isorhamnetin and isoorientin, provides a strong foundation for understanding their potent anti-inflammatory and antioxidant properties. Their ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPK, coupled with their inhibitory effects on inflammatory enzymes, underscores their potential as therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of these promising natural compounds. Further investigation is warranted to isolate and characterize "this compound" to determine if its biological activities align with those of its well-studied relatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Enzyme Activities as Biomarkers of Cu and Pb Stress in Centella asiatica [mdpi.com]

- 8. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. benchchem.com [benchchem.com]

- 14. Western blot protocol | Abcam [abcam.com]

Pharmacological Properties of Isorutarin (Isoorientin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorutarin, also known as Isoorientin (B1672268), is a naturally occurring flavone (B191248) C-glycoside (luteolin-6-C-glucoside) found in various plant species. It has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Mechanism of Action: this compound exerts its anti-inflammatory effects by:

-

Inhibiting the production of nitric oxide (NO) and prostaglandins.

-

Downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Reducing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4]

-

Inhibiting the activation of the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2]

-

Modulating the Glycogen Synthase Kinase 3β (GSK3β) pathway.[4]

Quantitative Data: Anti-inflammatory Activity of this compound

| Assay/Model | Cell Line/Animal Model | Parameter | Result | Reference |

| COX-2 Inhibition | - | IC50 | 39 µM | [5] |

| iNOS Inhibition | RAW 264.7 macrophages | IC50 | 48 µg/mL | [6] |

| Carrageenan-induced paw edema | Mice | Inhibition | Significant at 15 mg/kg and 30 mg/kg | [7] |

| LPS-induced NO production | RAW 264.7 macrophages | IC50 | Not explicitly stated, but showed dose-dependent inhibition | [2] |

Antioxidant Properties

This compound is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.

Mechanism of Action: The antioxidant activity of this compound is mediated through:

-

Direct scavenging of free radicals, such as the DPPH radical.

-

Activation of the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8]

-

Modulation of the PI3K/Akt signaling pathway, which is upstream of Nrf2 activation.[8]

Quantitative Data: Antioxidant Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH radical scavenging | IC50 | 9-10 µM | [9] |

| DPPH radical scavenging | IC50 | Not explicitly stated, but showed potent activity | [10] |

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent in models of neurodegenerative diseases.

Mechanism of Action: Its neuroprotective effects are linked to its anti-inflammatory and antioxidant properties, including:

-

Inhibition of microglia activation and subsequent neuroinflammation.

-

Regulation of the GSK3β, NF-κB, and Nrf2/HO-1 signaling pathways in microglia.

-

Protection against oxidative stress-induced neuronal cell death.

Anticancer Properties

This compound exhibits anticancer activity against various cancer cell lines through multiple mechanisms.

Mechanism of Action: The anticancer effects of this compound involve:

-

Induction of apoptosis (programmed cell death).

-

Inhibition of cancer cell proliferation and invasion.

-

Downregulation of vascular endothelial growth factor (VEGF) secretion, a key mediator of angiogenesis.

-

Activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13]

-

Inhibition of the PI3K/Akt signaling pathway.[14]

-

Suppression of CXC Chemokine Receptor 4 (CXCR4) expression, which is involved in metastasis.[14]

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Result | Reference |

| Pancreatic cancer cells (PANC-1, PATU-8988) | Pancreatic Cancer | Inhibition | Dose-dependent inhibition of cell survival | [11] |

| Breast and Colon cancer cells | Breast and Colon Cancer | Inhibition | Inhibition of invasion | [14] |

Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following intravenous administration, this compound exhibits linear pharmacokinetics with terminal half-lives ranging from 1.67 to 2.07 hours.[15] However, after oral administration, the plasma concentration of this compound is low, suggesting extensive first-pass metabolism.[15] The oral bioavailability in rats was found to be low at 8.98 ± 1.07%.[15] A major metabolite identified in plasma is isoorientin 3'- or 4'-O-sulfate.[15]

Quantitative Data: Pharmacokinetics of this compound in Rats

| Administration Route | Dose | Bioavailability | Terminal Half-life | Key Metabolite | Reference |

| Intravenous | 5, 10, or 15 mg/kg | - | 1.67 - 2.07 h | - | [15] |

| Oral | 150 mg/kg | 8.98 ± 1.07% | - | Isoorientin 3'- or 4'-O-sulfate | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.[1][16][17][18][19][20]

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan (1% w/v in sterile saline).

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

-

Reference drug (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer or digital calipers.

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, this compound-treated groups (e.g., 15 and 30 mg/kg), and a positive control group (Indomethacin).

-

Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages.[2][21][22][23][24]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS).

-

This compound (dissolved in DMSO).

-

Griess Reagent for nitric oxide (NO) measurement.

-

ELISA kits for cytokine measurement (TNF-α, IL-6).

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

-

After 24 hours, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.[6][8][9][25][26][27][28]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM).

-

This compound (dissolved in methanol at various concentrations).

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Methanol.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the sample solutions.

-

Prepare a control containing DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

Mechanism of Action: Western Blot Analysis of NF-κB Pathway

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.[2][29]

Materials:

-

RAW 264.7 cells or other suitable cell line.

-

This compound and LPS.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Culture and treat cells with this compound and/or LPS as described in the in vitro anti-inflammatory assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Nuclear and Cytoplasmic Protein Extraction

This protocol is essential for studying the nuclear translocation of transcription factors like Nrf2 and NF-κB.[14][16][30][31]

Materials:

-

Cultured cells treated with this compound.

-

Phosphate-buffered saline (PBS).

-

Cytoplasmic extraction buffer (hypotonic buffer).

-

Nuclear extraction buffer (high-salt buffer).

-

Protease and phosphatase inhibitors.

-

Microcentrifuge.

Procedure:

-

Harvest and wash the treated cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer, incubate on ice, and then homogenize.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet.

-

Resuspend the nuclear pellet in ice-cold nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei and release nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.

-

Analyze the cytoplasmic and nuclear fractions by Western blotting for the protein of interest (e.g., Nrf2 or p65).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Caption: this compound's anticancer mechanism via AMPK activation.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3 β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Anti-Inflammatory Properties of Isoorientin Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of in vivo biological activity profile of isoorientin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. Experimental and theoretical investigations on the antioxidant activity of isoorientin from Crotalaria globosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 15. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biomol.com [biomol.com]

- 17. inotiv.com [inotiv.com]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. [Simultaneous determination of isoorientin, scutellarin and cynaroside in rat plasma and pharmacokinetics by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. DPPH Radical Scavenging Assay [mdpi.com]

- 26. marinebiology.pt [marinebiology.pt]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]

- 30. med.upenn.edu [med.upenn.edu]

- 31. health.uconn.edu [health.uconn.edu]

Isorutarin: A Technical Whitepaper on its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Isorutarin is limited. This document summarizes the available information on this compound and infers its potential therapeutic effects based on the bioactivity of its natural source, Apium graveolens, and its isomeric relationship with the well-researched flavonoid, Rutin.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse pharmacological activities. It is found in the seeds of Apium graveolens, commonly known as celery. As an isomer of Rutin, a widely studied flavonoid, this compound shares a similar chemical foundation which suggests it may possess comparable biological activities. This whitepaper aims to provide a comprehensive overview of the potential therapeutic effects of this compound by examining the established properties of its botanical source and its structural analog, Rutin.

Inferred Therapeutic Potential from Apium graveolens (Celery Seed)

The seeds of Apium graveolens have a long history of use in traditional medicine for treating various ailments.[1] Modern scientific studies have begun to validate these uses, attributing the therapeutic effects to a rich composition of bioactive compounds, including flavonoids like this compound.[1]

Anti-inflammatory and Antioxidant Properties

Apium graveolens seed extract has demonstrated significant anti-inflammatory and antioxidant activities.[2] These properties are crucial in combating a wide range of chronic diseases.

Neuroprotective Effects

Studies on Apium graveolens extracts have indicated potential neuroprotective benefits, including positive effects in models of neurodegenerative diseases and improvements in cognitive function.[3]

Anti-cancer Potential

The bioactive compounds within celery seeds, particularly phthalides, have been shown to possess anti-cancer properties by stimulating detoxifying enzymes.[2]

Inferred Therapeutic Potential from Rutin

Given the isomeric relationship between this compound and Rutin, the extensive body of research on Rutin provides a strong basis for inferring the potential therapeutic activities of this compound. Rutin is known for its potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.

Anti-inflammatory and Antioxidant Activity of Rutin

Rutin is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are well-documented and are attributed to the modulation of various signaling pathways.

Neuroprotective Effects of Rutin

Rutin has shown significant neuroprotective potential in various in vitro and in vivo models of neurodegenerative diseases. Its mechanisms of action include reducing pro-inflammatory cytokines, improving antioxidant enzyme activities, and activating key signaling pathways for neuronal survival.

Anti-cancer Activity of Rutin

Rutin has been demonstrated to inhibit the growth of various cancer cell lines and tumors in animal models. It modulates multiple signaling pathways involved in cancer cell proliferation, apoptosis, and angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Apium graveolens seed extract and Rutin, providing a basis for inferring the potential efficacy of this compound.

Table 1: Effects of Apium graveolens Seed Extract in a Clinical Trial with Hypertensive Patients

| Parameter | Baseline (Mean ± SD) | After 4 Weeks (Mean ± SD) | p-value |

| Systolic Blood Pressure (mmHg) | 141.2 ± 5.91 | 130.0 ± 4.38 | < 0.001 |

| Diastolic Blood Pressure (mmHg) | 92.2 ± 5.74 | 84.2 ± 4.87 | < 0.001 |

| Mean Arterial Pressure (mmHg) | 108.5 ± 5.76 | 99.5 ± 4.66 | < 0.001 |

| Pulse Pressure (mmHg) | 49.0 ± 6.21 | 45.8 ± 6.01 | < 0.01 |

Table 2: Biochemical Efficacy of Apium graveolens Seed Extract in Hypertensive Patients

| Parameter | Mean Reduction | p-value |

| Fasting Blood Sugar (mg/dL) | 10.57 | < 0.01 |

| Total Cholesterol (mg/dL) | 16.37 | < 0.001 |

| Triglycerides (mg/dL) | 16.22 | < 0.001 |

| LDL Cholesterol (mg/dL) | 11.84 | < 0.001 |

| HDL Cholesterol (mg/dL) | -2.52 (Increase) | < 0.001 |

| Blood Urea Nitrogen (mg/dL) | 3.43 | < 0.05 |

| Serum Creatinine (mg/dL) | 0.075 | < 0.05 |

| SGPT (U/L) | 4.08 | < 0.05 |

| SGOT (U/L) | 3.03 | < 0.05 |

Table 3: Antioxidant Activity of Rutin

| Assay | Rutin (SC₅₀ in µM) |

| DPPH Radical Scavenging | 60.25 ± 0.09 |

Experimental Protocols

In Vivo Study: Antihypertensive Effects of Celery Seed Extract

-

Study Design: A randomized, triple-blind, placebo-controlled, cross-over clinical trial.

-

Participants: Fifty-two hypertensive patients.

-

Intervention: Administration of four celery seed extract capsules (totaling 1.34 g per day) or placebo capsules for 4 weeks.

-

Primary Outcome Measures: Blood pressure was assessed using 24-hour ambulatory blood pressure monitoring.

In Vitro Study: Antioxidant Activity of Rutin

-

Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.

-

Method: Different concentrations of Rutin were mixed with a DPPH solution. The decrease in absorbance at a specific wavelength was measured to determine the radical scavenging activity.

-

Calculation: The median scavenging concentration (SC₅₀), representing the concentration required to scavenge 50% of the DPPH radicals, was calculated.

Signaling Pathways

The therapeutic effects of Rutin, and by extension potentially this compound, are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling

Rutin has been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, Rutin can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Neuroprotective Signaling

Rutin can activate the MAPK (Mitogen-Activated Protein Kinase) cascade, which is involved in neuronal survival and plasticity.

Anti-cancer Signaling

Rutin has been shown to modulate several signaling pathways implicated in cancer, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently scarce, its presence in the medicinally active seeds of Apium graveolens and its structural similarity to Rutin strongly suggest a range of potential pharmacological activities. The anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties demonstrated by both celery seed extract and Rutin provide a solid foundation for future research into this compound.

Further investigation is warranted to isolate this compound in sufficient quantities for preclinical and clinical studies. Future research should focus on:

-

Directly assessing the anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities of this compound in vitro and in vivo.

-

Elucidating the specific molecular mechanisms and signaling pathways modulated by this compound.

-

Conducting comparative studies between this compound and Rutin to determine any differences in potency and bioavailability.

The exploration of this compound represents a promising avenue for the development of new therapeutic agents from natural sources.

References

Spectroscopic Profile of Isorutarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isorutarin, a coumarin (B35378) derivative isolated from plants of the Peucedanum genus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure

This compound, with the chemical name 7-hydroxy-8-(3-hydroxy-3-methylbutyl)-5-methoxycoumarin, possesses a core coumarin scaffold substituted with methoxy, hydroxy, and a hydroxyisopentyl group.

Molecular Formula: C₁₅H₁₈O₅

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are crucial for its unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Table 4: UV-Vis Spectroscopic Data of this compound

| Wavelength (λmax) nm | Solvent |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. The following sections outline the general methodologies employed for the spectroscopic analysis of coumarins like this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as methanol (B129727) or ethanol. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: A logical workflow for the isolation and spectroscopic analysis of this compound.

Isorutarin: A Technical Guide to its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorutarin is a flavonoid, a class of secondary metabolites widely distributed in the plant kingdom. As a glycoside, its structure and biosynthesis are intricately linked to the central flavonoid pathway, a branch of the phenylpropanoid pathway. While research on this compound is not as extensive as for other flavonoids, its presence in medicinal plants such as Apium graveolens (celery) suggests potential biological activities of interest.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, biosynthesis, and putative role in plant secondary metabolism. The guide also details generalized experimental protocols for its extraction and analysis and discusses its potential for future research and drug development, drawing inferences from closely related and better-studied flavonoid glycosides.

Introduction to this compound

This compound is a natural product belonging to the flavonoid family, specifically a flavone (B191248) glycoside.[1][3] Flavonoids are a diverse group of polyphenolic compounds that play crucial roles in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[4] this compound has been identified in plants such as celery (Apium graveolens) and yarrow (Achillea atrata L.). Due to its classification as a flavonoid glycoside, it is expected to possess antioxidant and anti-inflammatory properties, similar to other members of this compound class like isoorientin (B1672268) and isorhamnetin.

Chemical Profile

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₁₀ | |

| Molecular Weight | 424.4 g/mol | |

| CAS Number | 53846-51-8 | |

| Class | Flavonoid, Flavone Glycoside | |

| Known Sources | Apium graveolens (celery) seeds, Achillea atrata L. |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process that is integrated into the broader phenylpropanoid and flavonoid pathways. The synthesis begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted through a series of enzymatic reactions to form the core flavonoid skeleton. The final step in the biosynthesis of this compound is the glycosylation of the aglycone, which is catalyzed by a specific glycosyltransferase. While the precise enzyme has not been characterized for this compound, the general mechanism is well-understood.

Role in Plant Secondary Metabolism

The specific role of this compound in plant secondary metabolism has not been extensively studied. However, based on the known functions of other flavonoids in plants, several putative roles can be proposed:

-

Plant Defense: Flavonoids are well-known for their role in defending plants against a wide range of biotic and abiotic stresses. They can act as antimicrobial and insecticidal agents, and their accumulation is often induced by pathogen attack or UV radiation. It is plausible that this compound contributes to the defense mechanisms of the plants in which it is found.

-

Signaling: Some flavonoids act as signaling molecules in plant-microbe interactions, such as in the establishment of symbiotic relationships with nitrogen-fixing bacteria. While there is no direct evidence for this compound, its presence in roots could suggest a role in soil-borne interactions.

-

Antioxidant Activity: Flavonoids are potent antioxidants and can help protect plant cells from oxidative damage caused by reactive oxygen species (ROS) generated during stress conditions. This is a likely function for this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, such as celery seeds.

-

Sample Preparation: Grind dried plant material to a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours.

-

Alternatively, use Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

-

Further purification can be achieved using column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC) can be used for the final isolation of pure this compound.

-

Analytical Methods for Quantification and Characterization

A reversed-phase HPLC method is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid analysis.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of around 340-350 nm, which is typical for flavones.

-

Quantification: A calibration curve should be prepared using a pure standard of this compound.

LC-MS is a powerful technique for the identification and quantification of this compound, especially in complex mixtures.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole mass analyzers can be used to obtain accurate mass measurements for molecular formula determination.

-

Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the aglycone and the sugar moiety.

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar, as well as the point of glycosylation.

Potential for Drug Development

While there is currently no specific research on the drug development of this compound, its classification as a flavonoid glycoside suggests potential therapeutic applications. Many flavonoids are known to have a range of biological activities, including:

-

Anti-inflammatory effects: Isoorientin, a structurally similar compound, has demonstrated significant anti-inflammatory activity.

-

Antioxidant properties: Flavonoids are excellent radical scavengers and can modulate cellular antioxidant defense systems.

-

Anticancer activity: Some flavonoids have been shown to inhibit the growth of cancer cells.

Further research is needed to investigate the specific biological activities of this compound and to assess its potential as a lead compound for drug discovery.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with a chemical structure that suggests it may possess beneficial biological activities. However, there is a clear need for more focused research on this specific compound. Future studies should aim to:

-

Isolate and purify sufficient quantities of this compound for comprehensive biological screening.

-

Elucidate the specific enzymatic steps in its biosynthesis.

-

Investigate its precise role in plant physiology and defense.

-

Evaluate its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer potential.

By addressing these knowledge gaps, the scientific community can better understand the significance of this compound in both plant biology and as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they form an important part of the phytochemical landscape. Their diverse pharmacological activities, including anti-cancer, antioxidant, anti-inflammatory, anti-HIV, and anticoagulant effects, have made them a significant area of interest in drug discovery and development.[1][2] Isorutarin, a natural product isolated from sources such as Apium graveolens (celery), belongs to this vast family of compounds. However, despite its identification, a comprehensive body of research detailing its specific biological activities, mechanisms of action, and therapeutic potential remains notably limited in the public domain.

This technical guide aims to provide an in-depth review of the available literature on this compound and, due to the scarcity of specific data on this compound, will extend its scope to include closely related and structurally similar coumarins for which a more substantial body of research exists. By examining the biological activities, experimental protocols, and signaling pathways of these related compounds, we can infer the potential therapeutic avenues for this compound and provide a foundational resource for future research endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this subgroup of coumarins.

Biological Activities of this compound and Related Coumarins

While specific quantitative data for this compound is scarce, the broader coumarin (B35378) family exhibits a wide range of biological effects. The following tables summarize quantitative data for various coumarins and related flavonoids, offering a comparative overview of their potential activities.

Table 1: Anticancer and Cytotoxic Activities

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| Isocorydine | Cal-27 (Oral Squamous Carcinoma) | Inhibition of cell growth | 610 | [3] |

| Aziridinyl Galactopyranoside (AzGalp) | Various cancer cell lines | Cytotoxicity | Varies by cell line | [4] |

| Coumarin | Platelet-rich plasma (AA-induced) | Inhibition of platelet aggregation | 1120 | [5] |

| Esculetin | Platelet-rich plasma (AA-induced) | Inhibition of platelet aggregation | 2480 |

Table 2: Anti-inflammatory Activity

| Compound | Model | Effect | Dosage/Concentration | Reference |

| Isoorientin | Carrageenan-induced hind paw edema (mice) | Anti-inflammatory | 15 mg/kg and 30 mg/kg | |

| Isoorientin | LPS-induced RAW 264.7 cells | Inhibition of COX-2, TNF-α, IL-6, 5-LOX, IL-1β | Not specified | |

| Isorhamnetin | LPS-stimulated BV2 cells | Inhibition of iNOS and COX-2 expression | Not specified | |

| Isorhamnetin | LPS-induced BV2 cells | Downregulation of TNF-α and IL-1β | Not specified | |

| Scorzonera sp. Extracts | LPS-stimulated THP-1 cells | Inhibition of TNF-α and IL-1β production | 25 µg/mL |

Table 3: Antioxidant Activity

| Compound/Extract | Assay | Activity | IC50 Value/Result | Reference |

| Urtica dioica L. seed extract | Ferric Thiocyanate (FTC) | Inhibition of linoleic acid peroxidation | 81.7% inhibition at 100 µg/mL | |

| Malva neglecta Wallr. flower extract | Ferric Thiocyanate (FTC) | Inhibition of linoleic acid peroxidation | 77.3% inhibition at 100 µg/mL | |

| Isorhamnetin | Various assays | Antioxidant | Not specified | |

| Urolithin A | In vitro and in vivo models | Antioxidant | Potent activity observed |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols used to evaluate the biological activities of coumarins and related compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging ability of a compound.

-

Principle: The stable DPPH radical has a deep violet color that turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of the compound solution at different concentrations.

-

Add a defined volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value is determined from a plot of scavenging activity against compound concentration.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Objective: To measure the antioxidant capacity of a compound.

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decolorization is measured spectrophotometrically.

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Objective: To measure the ability of a compound to reduce ferric iron.

-

Principle: The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, in the presence of an antioxidant at low pH.

-

Procedure:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 1.5 mL of the FRAP reagent to 50 µL of the test compound at various concentrations.

-

Incubate the mixture at 37°C for 4 to 30 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.

-

Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema in Mice

-

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

-

Procedure:

-

Administer the test compound to mice at various doses (e.g., intraperitoneally or orally).

-

After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

-

Signaling Pathways Modulated by Coumarins

Coumarins exert their diverse biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Some coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Many coumarins exhibit antioxidant effects by activating this pathway, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by coumarin derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. The anti-inflammatory effects of many coumarins are attributed to their ability to inhibit this pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by coumarin derivatives.

Conclusion and Future Directions

While this compound remains an understudied member of the coumarin family, the extensive research on structurally related compounds provides a strong foundation for predicting its potential biological activities. The data presented in this guide suggest that this compound and its analogs are promising candidates for further investigation as anticancer, anti-inflammatory, and antioxidant agents.

Future research should focus on the following areas:

-

Isolation and Characterization of this compound: Developing efficient methods for the isolation and purification of this compound from natural sources is a critical first step.

-

In-depth Biological Screening: A comprehensive evaluation of this compound's activity across a range of cancer cell lines and in various models of inflammation and oxidative stress is needed to establish its pharmacological profile.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

-

Pharmacokinetic and Toxicological Studies: Preclinical evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its potential development as a therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related coumarins, paving the way for the development of novel and effective treatments for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. jbino.com [jbino.com]

- 3. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Isorutarin from Celery Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celery (Apium graveolens L.) seeds are a rich source of various bioactive compounds, including flavonoids and their glycosides. Among these, isorutarin (luteolin-7-O-rutinoside) is a flavone (B191248) glycoside with potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from celery seeds, compiled from established methodologies for flavonoid extraction and purification. The protocols are intended to guide researchers in obtaining this compound for further scientific investigation and drug development purposes.

Data Presentation: Quantitative Extraction Parameters

The yield and flavonoid content of extracts from celery seeds are influenced by the extraction method and solvent system used. The following table summarizes quantitative data from various extraction protocols to provide a comparative overview.

| Extraction Method | Solvent System | Temperature (°C) | Solvent/Solid Ratio (v/w) | Extraction Time (min) | Total Flavonoid Content (mg/g) | Extract Yield (%) | Reference |

| Ultrasonic Sonication | 60:40 Methanol (B129727)/Water (v/v) | Room Temperature | 100:1 | 60 | Not Specified | Not Specified | [1] |

| Reflux Extraction | 90% Ethanol (B145695) | 90 | 4:1 | Not Specified | 4.922 ± 0.312 | 11.57 ± 1.46 | [2] |

| Reflux Extraction | 95% Ethanol | Reflux | 2-4:1 | 60-90 | Not Specified | Not Specified | [3] |

| Ultrasonic-Assisted Extraction | 35% Ethanol | 45 | 35:1 | 60 | Not Specified | Not Specified | [2] |